molecular formula C10H13BrClNO B6416151 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240570-79-9

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No. B6416151
CAS RN: 1240570-79-9
M. Wt: 278.57 g/mol
InChI Key: YMXNFYHQHOQBCJ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride (4-Bromo-2-PAMPH) is a synthetic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 281.7 g/mol and a melting point of 220-222°C. 4-Bromo-2-PAMPH is an important reagent in organic synthesis and has been used in a variety of applications, including the preparation of biologically active compounds, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers and plastics.

Scientific Research Applications

Synthesis and Biological Evaluation of Sulfonamide-Derived Compounds

Sulfonamide-derived compounds, including those structurally related to 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol, have been synthesized and characterized, with their transition metal complexes evaluated for biological activities. These compounds exhibit moderate to significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Photodynamic Therapy Applications

Research into the derivatives of phenol compounds, including the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide groups containing Schiff base, highlights their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antiurease Activities of Propargyl Bromide Derivatives

Propargyl bromide derivatives, including those related to the chemical structure , have been synthesized and shown to possess potential antiurease and antibacterial effects. This indicates their usefulness in creating new compounds to combat bacterial infections and treat conditions caused by urease-producing bacteria (Batool et al., 2014).

Synthesis and Characterization of Chelate Polymers

Chelate polymers containing etheric diphenyl rings in their backbone, synthesized from compounds including bromophenol derivatives, show promising thermal, optical, electrochemical, and morphological properties. These materials could have applications in advanced polymer technologies (Kaya & Aydın, 2011).

Antimicrobial Agents from Substituted Phenyl Azetidines

The synthesis of substituted phenyl azetidines, derived from bromophenol compounds, has shown potential as antimicrobial agents. These findings suggest applications in developing new drugs to treat infections (Doraswamy & Ramana, 2013).

properties

IUPAC Name

4-bromo-2-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-2-5-12-7-8-6-9(11)3-4-10(8)13;/h2-4,6,12-13H,1,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXNFYHQHOQBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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